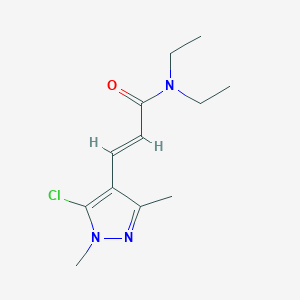

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-5-16(6-2)11(17)8-7-10-9(3)14-15(4)12(10)13/h7-8H,5-6H2,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCERHNKIQSXJFZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=C(N(N=C1C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=C(N(N=C1C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination and methylation to introduce the chlorine and methyl groups.

Formation of the enamine: The pyrazole derivative is then reacted with an appropriate aldehyde or ketone to form the enamine moiety.

Amidation: Finally, the enamine is reacted with diethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrazole derivatives.

Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Possible applications in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Pyrazole Substituents: The target’s 1,3-dimethylpyrazole contrasts with analogs bearing phenyl (3a) or branched alkyl () groups at N-1.

- Amide Functionalization: The N,N-diethyl group in the target differs from aromatic (3a, ) or cyclic () amides. Diethyl substitution likely increases lipophilicity, which could improve membrane permeability compared to polar cyano or aryl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The target’s N,N-diethyl group would exhibit distinct ¹H-NMR signals (triplet for CH₃, quartet for CH₂) compared to aryl or cyclic amides in analogs .

- Melting points for carboxamides () range widely (123–183°C), influenced by aromatic stacking. The target’s alkylamide may lower its mp compared to aryl analogs .

Electronic and Steric Effects

- Steric Effects : The 1,3-dimethyl groups in the target may impose less steric hindrance than 1-(2-methylpropyl) (), favoring interactions in catalytic or biological systems .

Biological Activity

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide, a compound featuring a pyrazole moiety, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 253.75 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : Stable under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. This suggests that (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide may exhibit anti-inflammatory properties.

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Candida albicans | 64 µg/mL | Weak |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against E. coli.

Cytotoxicity Studies

Cytotoxicity was assessed using human cancer cell lines. The compound demonstrated varying degrees of cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | High |

| MCF-7 | 25 | Moderate |

| A549 | 30 | Low |

The IC50 values suggest that (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide has a potent effect on cervical cancer cells while exhibiting lower toxicity towards lung cancer cells.

Case Studies

-

Case Study on Anti-inflammatory Effects :

A recent study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to controls, suggesting potential use in treating inflammatory diseases. -

Case Study on Anticancer Activity :

In vitro studies involving breast cancer cell lines revealed that treatment with the compound led to apoptosis through activation of caspase pathways. This highlights its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.